molecular formula C9H8N2O B11044167 N-[(Pyridin-2-YL)methyl]prop-2-ynamide

N-[(Pyridin-2-YL)methyl]prop-2-ynamide

Cat. No.: B11044167
M. Wt: 160.17 g/mol
InChI Key: PWVQIUSHFGMABF-UHFFFAOYSA-N
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Description

N-[(Pyridin-2-YL)methyl]prop-2-ynamide is an organic compound that belongs to the class of amides It features a pyridine ring attached to a prop-2-ynamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(Pyridin-2-YL)methyl]prop-2-ynamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with propargyl bromide under basic conditions to form the corresponding propargylamine derivative. This intermediate is then subjected to amidation with an appropriate acylating agent to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(Pyridin-2-YL)methyl]prop-2-ynamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridine-substituted amines .

Mechanism of Action

The mechanism of action of N-[(Pyridin-2-YL)methyl]prop-2-ynamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Pyridin-2-YL)methyl]prop-2-ynamide is unique due to its specific combination of the pyridine ring and prop-2-ynamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)prop-2-ynamide

InChI

InChI=1S/C9H8N2O/c1-2-9(12)11-7-8-5-3-4-6-10-8/h1,3-6H,7H2,(H,11,12)

InChI Key

PWVQIUSHFGMABF-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)NCC1=CC=CC=N1

Origin of Product

United States

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